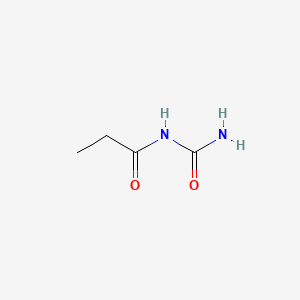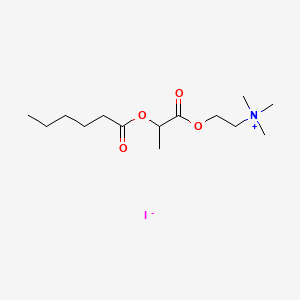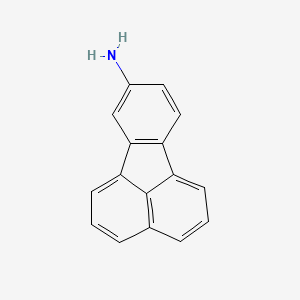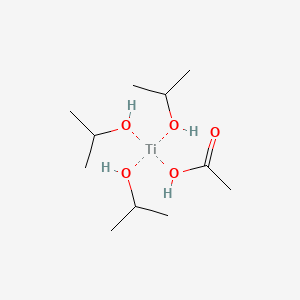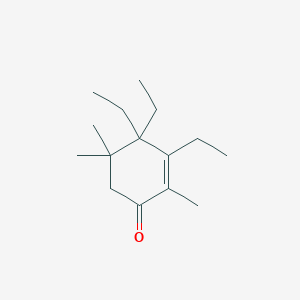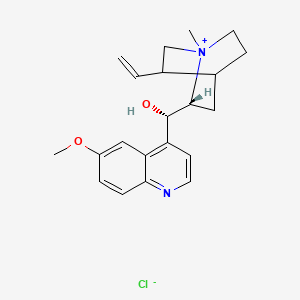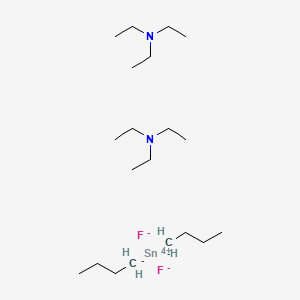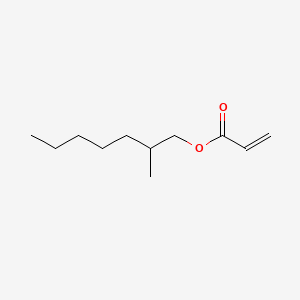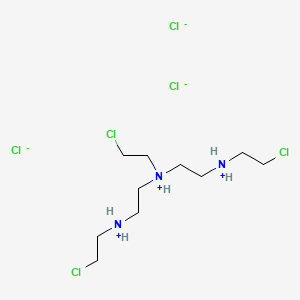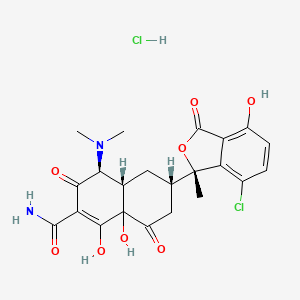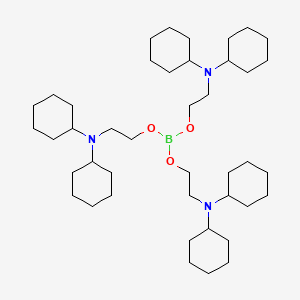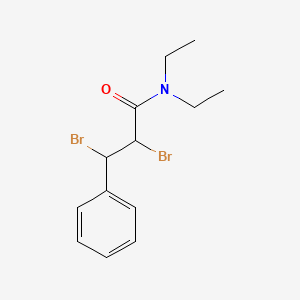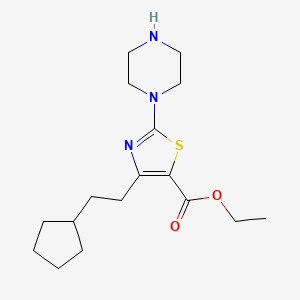
4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid ethyl ester is a synthetic organic compound that features a thiazole ring, a piperazine moiety, and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached through alkylation reactions, using cyclopentyl halides and a base to facilitate the reaction.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and piperazine moiety are often involved in binding interactions with these targets, influencing the compound’s efficacy and potency.
Comparison with Similar Compounds
Similar Compounds
4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid methyl ester: Similar structure with a methyl ester group instead of an ethyl ester.
4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid propyl ester: Similar structure with a propyl ester group.
Uniqueness
4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid ethyl ester is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The ethyl ester group may influence its solubility, stability, and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H27N3O2S |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
ethyl 4-(2-cyclopentylethyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H27N3O2S/c1-2-22-16(21)15-14(8-7-13-5-3-4-6-13)19-17(23-15)20-11-9-18-10-12-20/h13,18H,2-12H2,1H3 |
InChI Key |
NQMFWNCNPSQBQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCNCC2)CCC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


